molecular formula C15H16FNO2S B5488175 N-(2-ethylphenyl)-4-fluoro-3-methylbenzenesulfonamide

N-(2-ethylphenyl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B5488175
M. Wt: 293.4 g/mol
InChI Key: MRYNHTWFIXREBZ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-fluoro-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-fluoro-3-methylbenzenesulfonamide typically involves the reaction of 2-ethylphenylamine with 4-fluoro-3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve polar aprotic solvents and mild heating.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation and Reduction: Oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

    Hydrolysis: The major products are the corresponding sulfonic acid and 2-ethylphenylamine.

Scientific Research Applications

N-(2-ethylphenyl)-4-fluoro-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s potential antimicrobial properties make it a candidate for studying its effects on bacterial and fungal strains.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, particularly as an antimicrobial or anti-inflammatory agent.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-fluoro-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzyme activity. Sulfonamides typically act by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, leading to their antimicrobial effects. The specific molecular targets and pathways involved may vary depending on the biological context and the specific structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-4-fluorobenzenesulfonamide: Similar structure but lacks the methyl group, which may affect its chemical properties and biological activity.

    N-(2-ethylphenyl)-3-methylbenzenesulfonamide: Lacks the fluoro group, potentially altering its reactivity and applications.

    N-(2-ethylphenyl)-benzenesulfonamide: Lacks both the fluoro and methyl groups, making it less substituted and possibly less active.

Uniqueness

N-(2-ethylphenyl)-4-fluoro-3-methylbenzenesulfonamide is unique due to the presence of both fluoro and methyl groups on the benzene ring, which can influence its electronic properties and reactivity. These substitutions may enhance its potential as an antimicrobial agent and its utility in various chemical reactions compared to its less substituted analogs.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-3-12-6-4-5-7-15(12)17-20(18,19)13-8-9-14(16)11(2)10-13/h4-10,17H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYNHTWFIXREBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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